![molecular formula C14H19N5O2S B2934852 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 921061-44-1](/img/structure/B2934852.png)
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide
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Description
“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide” is a chemical compound with the molecular formula C10H19N5O2S . It is also known as CXA-10 and is a small molecule inhibitor that has anti-inflammatory, antioxidant, and anti-fibrotic properties.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a solid phase synthesis of a cyclic peptoid bearing (1H-tetrazol-5-yl)methyl as N-substituent has been developed employing the monomer approach . The requisite monomeric Nosyl-protected N-(1-trityl-1H-tetrazol-5-yl)methyl substituted glycine was accessed by a convenient synthesis involving Click reaction of Nosyl-protected N-(cyanomethyl)glycine methyl ester and sodium azide as a key step .Molecular Structure Analysis
The molecular structure of “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide” can be confirmed by methods such as elemental analysis and X-ray single crystal diffraction . The structure of similar compounds, such as BTMNA, has been confirmed using these methods .Physical And Chemical Properties Analysis
“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide” has a molecular weight of 273.36. The physical and chemical properties of similar compounds, such as BTMNA, include a crystal density of 1.822 g/cm3 at 100 K and a thermal decomposition temperature of 198 °C .Mechanism of Action
Mode of Action
Tetrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the tetrazole ring .
Biochemical Pathways
Tetrazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Tetrazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of tetrazole derivatives .
properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c20-22(21,13-9-5-2-6-10-13)15-11-14-16-17-18-19(14)12-7-3-1-4-8-12/h2,5-6,9-10,12,15H,1,3-4,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBFCRRUFVGXIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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